2-[(4-chlorophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N3OS2/c12-6-1-3-7(4-2-6)20-5-8(19)16-10-18-17-9(21-10)11(13,14)15/h1-4H,5H2,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHGBDRCXZQNJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC(=O)NC2=NN=C(S2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that 1,3,4-thiadiazole derivatives, which this compound is a part of, have been studied for their potential anticancer properties.
Mode of Action
The mode of action of 1,3,4-thiadiazole derivatives is generally connected with their ability to disrupt processes related to DNA replication. This allows them to inhibit the replication of both bacterial and cancer cells. .
Biochemical Pathways
Given the general mode of action of 1,3,4-thiadiazole derivatives, it can be inferred that the compound may affect pathways related to dna replication and cell division.
Result of Action
Given the general cytotoxic properties of 1,3,4-thiadiazole derivatives, it can be inferred that this compound may have potential anticancer effects.
Biological Activity
The compound 2-[(4-chlorophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide , known by its CAS number 339013-81-9, is a thiadiazole derivative that has garnered attention for its potential biological activities, particularly in the field of oncology. This article delves into its biological activity, focusing on its anticancer properties, mechanism of action, and structure-activity relationships.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₇ClF₃N₃OS₂ |
| Molecular Weight | 353.76 g/mol |
| CAS Number | 339013-81-9 |
| Boiling Point | Not specified |
The compound features a trifluoromethyl group and a 4-chlorophenyl moiety attached to a thiadiazole ring, which is known to influence its biological activity.
Anticancer Activity
Recent studies have highlighted the cytotoxic potential of thiadiazole derivatives against various cancer cell lines. The compound has been tested against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cells.
In Vitro Cytotoxicity Studies
In vitro assays have demonstrated that This compound exhibits significant cytotoxicity. The median inhibitory concentration (IC₅₀) values indicate its effectiveness:
| Cell Line | IC₅₀ (µg/mL) |
|---|---|
| MCF-7 | 0.28 |
| HepG2 | 9.6 |
These results suggest that the compound induces apoptotic cell death , which is crucial for its anticancer activity .
The mechanism by which this compound exerts its anticancer effects involves several pathways:
- Cell Cycle Arrest : It has been observed that the compound can cause cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating .
- Induction of Apoptosis : The compound promotes apoptotic pathways in cancer cells, leading to programmed cell death. This is often mediated through the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .
- Inhibition of Key Proteins : The activity against certain proteins involved in cancer progression has been noted, including matrix metalloproteinase (MMP) and vascular endothelial growth factor A (VEGFA), which are critical for tumor growth and metastasis .
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives is significantly influenced by their structural components. Variations in the substituents on the thiadiazole ring and the acetamide linker can enhance or diminish their cytotoxic effects:
- Aryl Substituents : The presence of halogenated aryl groups has been shown to enhance cytotoxicity due to increased lipophilicity and interaction with cellular targets.
- Linker Modifications : Alterations in the acetamide linker can affect the compound's ability to penetrate cell membranes and interact with target proteins .
Case Studies
Several studies have reported on similar compounds with promising anticancer activities:
- Compound 4i : A derivative that exhibited an IC₅₀ value of 2.32 µg/mL against MCF-7 cells, demonstrating enhanced activity through structural modifications .
- Thiadiazole Derivatives Review : A comprehensive review indicated that various derivatives showed significant antitumor activities across multiple cancer types, emphasizing the importance of substituent positioning on the thiadiazole scaffold .
Q & A
Q. What are the recommended synthetic routes for 2-[(4-chlorophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide, and how can purity be optimized?
The synthesis typically involves coupling a 4-chlorophenylsulfanyl acetic acid derivative with a 5-trifluoromethyl-1,3,4-thiadiazol-2-amine precursor. Key steps include:
- Nucleophilic substitution : The thiol group of the 4-chlorophenylsulfanyl moiety reacts with activated intermediates (e.g., chloroacetyl chloride) under basic conditions .
- Amide bond formation : Use coupling agents like EDCI/HOBt or DCC to minimize side reactions and improve yield .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) enhances purity. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .
Q. How can structural characterization of this compound be systematically validated?
A multi-spectral approach is critical:
- IR spectroscopy : Confirm presence of amide C=O (~1650–1700 cm⁻¹), C=N (~1600 cm⁻¹), and aromatic C-H stretches (~3000 cm⁻¹) .
- NMR analysis :
- Elemental analysis : Validate C, H, N content within ±0.3% of theoretical values .
Advanced Research Questions
Q. What experimental strategies can elucidate the compound’s mechanism of action in cancer cell lines?
- Apoptosis induction assays : Measure caspase-3/9 activation using fluorogenic substrates (e.g., Ac-DEVD-AMC) in MCF7 or PC3 cells. Compare results to controls like doxorubicin .
- Mitochondrial membrane potential : Use JC-1 dye to assess depolarization, linking caspase activation to intrinsic apoptotic pathways .
- Gene expression profiling : Quantify pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) markers via qPCR or Western blot .
Q. How can researchers reconcile contradictory bioactivity data (e.g., anticancer vs. carcinogenic potential) among thiadiazole derivatives?
- Structural nuance : Minor substituent changes (e.g., 4-chlorophenyl vs. nitro-furyl groups) drastically alter bioactivity. For example, nitro-furyl thiadiazoles are carcinogenic due to metabolic activation to DNA-reactive intermediates, while halogenated derivatives exhibit anticancer activity via selective caspase modulation .
- Dose-response studies : Evaluate toxicity thresholds; carcinogenicity often arises at chronic high doses, whereas anticancer effects occur at lower, targeted concentrations .
- Metabolic profiling : Use liver microsomes to identify reactive metabolites (e.g., epoxides) that may explain divergent outcomes .
Q. What methodologies are recommended for optimizing the compound’s pharmacokinetic properties?
- Lipophilicity optimization : Adjust logP via substituent modifications (e.g., replacing trifluoromethyl with polar groups) while maintaining activity. Measure partition coefficients using shake-flask (octanol/water) .
- Plasma stability assays : Incubate with rat plasma (37°C, 24h) and quantify degradation via LC-MS. Stabilize labile groups (e.g., esterify free carboxylic acids) .
- Caco-2 permeability : Assess intestinal absorption using monolayer models; enhance permeability with prodrug strategies .
Methodological Considerations
Q. How should researchers design dose-response experiments to evaluate cytotoxicity accurately?
- Cell line selection : Use panels (e.g., MDA-MB-231, U87, PC3) to assess tissue-specific effects .
- MTT assay protocol : Seed cells at 5×10³/well, treat with 0.1–100 µM compound for 48h, and measure IC₅₀ using nonlinear regression (GraphPad Prism) .
- Control standardization : Include vehicle (DMSO ≤0.1%) and positive controls (e.g., cisplatin) to normalize batch variability .
Q. What safety protocols are essential when handling this compound in the laboratory?
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Conduct reactions in fume hoods due to potential release of toxic gases (e.g., H₂S during degradation) .
- Waste disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .
Data Interpretation and Reporting
Q. How can researchers address variability in biological replicate data across studies?
Q. What computational tools can predict structure-activity relationships (SAR) for thiadiazole derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
